
2,4-Diamino-6-hydroxypyrimidine*hemisulf ate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-hydroxypyrimidine hemisulfate is an organic compound with the molecular formula C4H10N4O6S. It is known for its role as a specific inhibitor of GTP cyclohydrolase I, which is the rate-limiting enzyme in the de novo synthesis of pterins . This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-hydroxypyrimidine hemisulfate typically involves the reaction of guanidine nitrate with sodium methoxide or sodium hydroxide in methanol. The mixture is heated and stirred, followed by the addition of ethyl cyanoacetate. The reaction mixture is then refluxed, and the solvent is recovered by heating . The residue is dissolved in hot water, and acetic acid is added to adjust the pH to 8, resulting in the precipitation of the product, which is then filtered, washed, and dried .
Industrial Production Methods
Industrial production methods for 2,4-Diamino-6-hydroxypyrimidine hemisulfate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for mixing, heating, and pH adjustment is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-hydroxypyrimidine hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Diamino-6-hydroxypyrimidine hemisulfate include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrimidine derivatives, while substitution reactions can yield various substituted pyrimidines .
Scientific Research Applications
2,4-Diamino-6-hydroxypyrimidine hemisulfate has a wide range of applications in scientific research:
Mechanism of Action
2,4-Diamino-6-hydroxypyrimidine hemisulfate exerts its effects by inhibiting GTP cyclohydrolase I, the rate-limiting enzyme in the de novo synthesis of pterins . This inhibition blocks the synthesis of tetrahydrobiopterin (BH4), a critical cofactor for nitric oxide synthase (NOS), leading to a decrease in nitric oxide production . Additionally, the compound reduces the levels of vascular cell adhesion molecule 1 (VCAM-1) in response to inflammatory cytokines such as TNF-α and IFN-γ .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-iodo-6-substituted pyrimidine: Used in Suzuki reactions to generate various derivatives.
2,6-Diamino-5-nitroso-4-pyrimidinol: Another pyrimidine derivative with distinct chemical properties.
Uniqueness
2,4-Diamino-6-hydroxypyrimidine hemisulfate is unique due to its specific inhibition of GTP cyclohydrolase I and its role in blocking the synthesis of tetrahydrobiopterin (BH4). This specificity makes it a valuable tool in research focused on nitric oxide production and related physiological processes .
Properties
Molecular Formula |
C8H14N8O6S |
|---|---|
Molecular Weight |
350.32 g/mol |
IUPAC Name |
2,4-diamino-1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/2C4H6N4O.H2O4S/c2*5-2-1-3(9)8-4(6)7-2;1-5(2,3)4/h2*1H,(H5,5,6,7,8,9);(H2,1,2,3,4) |
InChI Key |
HBPSSKTYFCJLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(NC1=O)N)N.C1=C(N=C(NC1=O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


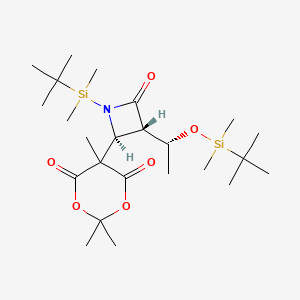
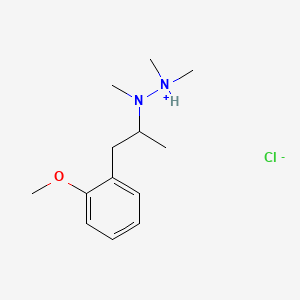
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
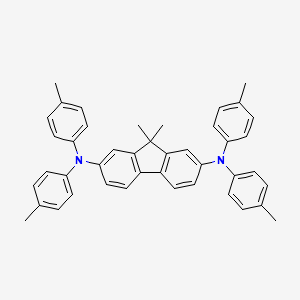
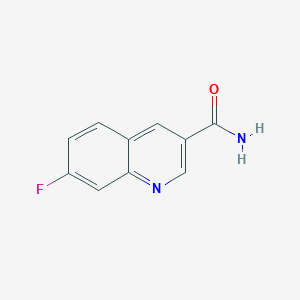
![(Z)-7-chloro-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B15342859.png)
![4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzonitrile](/img/structure/B15342865.png)
![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

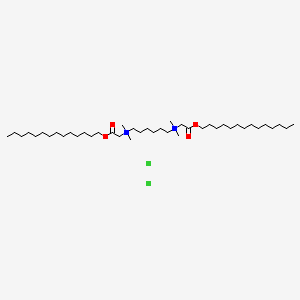

![4-methyl-3,4-dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15342878.png)


